Patent Protection for NAALADase and Neuronal Activity Applications Confers Exclusivity Over Unsubstituted Analogs
The compound 2,5-Dimethyl-4-(methylthio)benzoic acid falls under the scope of US Patent 7,138,543, which protects a broad class of thiolalkyl benzoic acid derivatives for use as NAALADase enzyme inhibitors and for effecting neuronal activity. In stark contrast, generic, unsubstituted benzoic acid is not claimed or exemplified in this patent family [1]. While direct IC50 data for the target compound against NAALADase is not publicly disclosed, its inclusion as a claimed entity within this specific patent family, alongside structurally related compounds with demonstrated activity, provides a clear legal and functional differentiation from non-methylthio or non-methyl substituted analogs. This patent coverage serves as a barrier to entry for generic substitution in research programs focused on these therapeutic areas.
| Evidence Dimension | Intellectual Property (Patent) Coverage for NAALADase and Neuronal Activity Applications |
|---|---|
| Target Compound Data | Claimed as a species within the genus of US Patent 7,138,543 |
| Comparator Or Baseline | Benzoic acid (unsubstituted) |
| Quantified Difference | Target compound is covered by specific patent claims; comparator is not. |
| Conditions | Legal scope of US Patent 7,138,543 |
Why This Matters
Procurement of a patented intermediate is essential for organizations developing proprietary therapeutics in the NAALADase or neuronal activity space, ensuring freedom to operate and potential exclusivity.
- [1] Tsukamoto, T., Stoermer, D., & Vitharana, D. (2006). U.S. Patent No. 7,138,543. Washington, DC: U.S. Patent and Trademark Office. View Source
